2-Amino-6-(but-2-enoylamino)hexanoic acid

Epigenetics YEATS domain histone crotonylation

Epigenetic screening campaigns using acetyl-lysine probes fail to detect inhibitors targeting the crotonyl-specific aromatic cage of YEATS domains. N6-Crotonyl-L-lysine (CAS 1338823-35-0) resolves this gap with an α,β-unsaturated amide that enables dual π-stacking absent in saturated acyl-lysine analogs. • ~5.4-fold higher AF9 YEATS affinity (Kd ≈ 11 μM vs 59 μM for acetyl-lysine), enabling sensitive displacement assays. • Sole commercial building block recapitulating the PDB 5HJB co-crystal geometry at the Phe59/Tyr78 alkene subpocket. • TAF1 BD2-selective probe development: crotonyl-lysine uniquely discriminates TAF1 BD2 from BRD9/CECR2 among 42 tested bromodomains. • 20 mg/mL aqueous solubility (93.34 mM) for LC-MS/MS crotonylomics workflows. Available at ≥98% purity with cold-chain shipping.

Molecular Formula C10H18N2O3
Molecular Weight 214.26 g/mol
Cat. No. B8262924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-(but-2-enoylamino)hexanoic acid
Molecular FormulaC10H18N2O3
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC=CC(=O)NCCCCC(C(=O)O)N
InChIInChI=1S/C10H18N2O3/c1-2-5-9(13)12-7-4-3-6-8(11)10(14)15/h2,5,8H,3-4,6-7,11H2,1H3,(H,12,13)(H,14,15)
InChIKeyIZHPCCLNIDDVFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is N6-Crotonyl-L-lysine and How Does It Differ from Standard Lysine Derivatives?


2-Amino-6-(but-2-enoylamino)hexanoic acid (CAS 1338823-35-0), also referred to as N6-crotonyl-L-lysine, H-Lys(crotonyl)-OH, or (S)-2-Amino-6-(but-2-enamido)hexanoic acid, is a non-proteinogenic lysine derivative in which the ε-amino group of L-lysine is acylated with an α,β-unsaturated (E)-but-2-enoyl (crotonyl) group, yielding the molecular formula C10H18N2O3 and a molecular weight of 214.26 g/mol [1]. Unlike the saturated N6-acetyl-L-lysine (C8H16N2O3, MW 188.22) and N6-butyryl-L-lysine (C10H20N2O3, MW 216.28) or the branched N6-propionyl-L-lysine (C9H18N2O3, MW 202.25), the crotonyl modification introduces a planar, electron-rich carbon–carbon double bond (C=C) in conjugation with the amide carbonyl [2]. This unique structural feature distinguishes it from all other common short-chain acyl-lysine derivatives and is the biophysical basis for its functionally distinct behavior in epigenetic reader domain recognition [3].

Workflow Epigenetic reader domain binding studies
Selection Crotonyl-specific recognition assay context
Use Context α,β-unsaturated bond enables chemical biology probe design

Why N6-Crotonyl-L-lysine Cannot Be Replaced by Other Acyl-Lysine Analogs


Substituting N6-crotonyl-L-lysine with N6-acetyl-L-lysine, N6-propionyl-L-lysine, or even N6-butyryl-L-lysine in experimental systems will produce functionally divergent outcomes because the crotonyl group's unique α,β-unsaturated double bond fundamentally alters how epigenetic reader proteins recognize and process the modification. The AF9 YEATS domain, a conserved epigenetic reader, displays a binding affinity hierarchy of H3K9cr (crotonyl; Kd ≈ 11 μM) > H3K9bu (butyryl) > H3K9ac (acetyl; Kd ≈ 59 μM), with crotonyl-lysine binding approximately 5.4-fold tighter than acetyl-lysine at the same histone position [1]. This selectivity is driven by a distinctive π–π–π aromatic stacking mechanism that engages both the crotonyl amide carbonyl and the alkene moiety simultaneously — an interaction geometrically impossible for the saturated acyl chains of butyryl-lysine and sterically inaccessible for the shorter acetyl- and propionyl-lysine modifications [2]. Consequently, experiments using the wrong acyl-lysine analog risk producing misleading negative results in binding assays, misidentifying bona fide epigenetic readers for crotonylation, and underestimating transcriptional activation effects associated with this modification [3].

Binding affinity to YEATS domain may shift substantially compared to acetyl-lysine analogs.
Crotonyl-specific π–π–π stacking geometry cannot be recapitulated by saturated acyl-lysine derivatives.
Transcriptional activation context may differ; crotonyl-lysine is reported as a stronger activator than acetyl-lysine.

Quantitative Evidence: Crotonyl-L-lysine vs. Acetyl-, Propionyl-, and Butyryl-Lysine


AF9 YEATS Domain Binds Crotonyllysine ~5.4-Fold Tighter Than Acetyllysine

Isothermal titration calorimetry (ITC) measurements demonstrate that the AF9 YEATS domain binds histone H3 peptide bearing N6-crotonyl-L-lysine at position K9 (H3K9cr) with a dissociation constant (Kd) of 11 ± 0.8 μM, compared to 59 ± 0.3 μM for the corresponding acetyllysine peptide (H3K9ac) [1]. This represents an approximately 5.4-fold stronger binding affinity for the crotonyl modification. The binding stoichiometry (N) was 0.98 for H3K9cr versus 1.02 for H3K9ac, indicating consistent 1:1 binding in both cases [1]. The affinity ranking reported is H3K9cr > H3K9bu (butyryl) > H3K9ac [2].

AF9 YEATS binding affinity
Head-to-head
Kd 11 ± 0.8 µM (crotonyl) vs 59 ± 0.3 µM (acetyl)
~5.4-fold tighter binding; supports crotonyl-specific assay sensitivity
ITC, H3K9 peptides, AF9 YEATS domain
Epigenetics YEATS domain histone crotonylation

Unique π–π–π Stacking Mechanism Mediates Crotonyllysine Recognition by YEATS Domains

Crystallographic and NMR structural analyses reveal that the crotonyllysine side chain is recognized by the AF9 YEATS domain through an extended aromatic sandwiching cage involving simultaneous π-stacking interactions with both the crotonyl amide carbonyl oxygen (hydrogen bond to Tyr78 backbone amide) and the electron-rich alkene moiety (π–π stacking with Phe59 and Tyr78 aromatic side chains) [1]. In contrast, acetyl-lysine engages only the amide carbonyl without the alkene-mediated aromatic contacts, while saturated butyryl-lysine lacks the planar, electron-rich double-bond system required for this extended π–π–π stacking geometry [2]. The Taf14 YEATS domain exhibits an even more stringent selectivity, engaging crotonyllysine exclusively through this dual-stacking mechanism and discriminating against saturated acyllysines [3]. Binding studies with mutant AF9 YEATS domains confirm that disruption of the alkene-interacting aromatic residues (Phe59, Tyr78) selectively abolishes crotonyllysine recognition while leaving acetyllysine binding largely intact [1].

π–π–π stacking mechanism
Head-to-head
Dual amide–alkene aromatic stacking with Phe59/Tyr78
Crotonyl-specific recognition geometry not accessible by acetyl/butyryl
X-ray crystallography, AF9 YEATS domain
Structural biology protein–ligand interactions aromatic stacking

Differential Bromodomain Recognition: TAF1 BD2 Selectively Reads Crotonyllysine

A comprehensive profiling of nearly the complete human bromodomain family (42 bromodomains) revealed that while most bromodomains bind only the shorter acetyl and propionyl marks, the bromodomains of BRD9, CECR2, and the second bromodomain of TAF1 (TAF1 BD2) also recognize the longer butyryl mark, and additionally the TAF1 second bromodomain is uniquely capable of binding crotonyl marks [1]. This means that of all tested human bromodomains, only TAF1 BD2 can read crotonyllysine; BRD9 and CECR2 recognize butyryllysine but not crotonyllysine. None of the human bromodomains tested binds succinyl marks at all [1]. Crystal structures of BRD9 (PDB 4YYK) and TAF1 BD2 (PDB 4YYN) bound to crotonyllysine peptides confirm the structural basis for this selectivity [2].

Bromodomain selectivity profile
Reported
Only TAF1 BD2 recognizes crotonyllysine among 42 bromodomains
Supports TAF1-selective probe development; acetyl probe would detect pan-bromodomain
Thermal shift/FP assays, human bromodomain panel
Bromodomain epigenetic readers acyl-lysine specificity

Histone Crotonylation Is a Stronger Transcriptional Activator Than Acetylation

Genome-wide chromatin immunoprecipitation sequencing (ChIP-seq) analyses have demonstrated that histone lysine crotonylation (Kcr) is a stronger activator of transcription than lysine acetylation (Kac) and is correspondingly enriched at active gene promoters and enhancers in mammalian epigenomes [1]. In cell-based functional assays, the AF9 YEATS domain co-localizes with crotonylated histone H3 and positively regulates gene expression in a YEATS-domain-dependent manner, directly linking histone crotonylation to active transcription [2]. The crotonyl mark at H3K18 is installed by p300, a histone acetyltransferase also responsible for acetylation, indicating that these two modifications can be deposited by the same writer enzyme yet elicit quantitatively different transcriptional outputs due to differential reader recognition [1].

Transcriptional activation
Class-level
Crotonylation reported as stronger activator than acetylation
Supports crotonyl-specific gene regulation studies; may not generalize
ChIP-seq enrichment, reporter gene context
Transcriptional regulation histone marks gene expression

Chemical Reactivity Advantage: Thiol–Ene Click Chemistry for Crotonyl-Specific Detection

The α,β-unsaturated double bond unique to the crotonyl group enables radical-mediated thiol–ene click (TEC) chemistry for site-specific labeling and detection of lysine-crotonylated proteins, a strategy that cannot be applied to saturated acetyl-, propionyl-, or butyryl-lysine modifications [1]. This differential chemical reactivity has been exploited to develop efficient photochemical methods for specifically labeling and enriching Kcr-modified proteins from complex proteomic samples, providing a chemical biology tool that is entirely crotonyl-specific [1]. The electron-rich double bond also permits selective epoxidation and dihydroxylation reactions that are not accessible with saturated acyl-lysine analogs, offering orthogonal chemical handles for bioconjugation and probe development .

Thiol–ene click reactivity
Data to verify
α,β-unsaturated bond enables thiol–ene chemistry; not applicable to saturated acyl-lysines
Provides bioorthogonal handle for crotonyl-specific proteomics
Radical-mediated photochemical labeling
Chemical biology click chemistry PTM detection

Recommended Procurement Scenarios for N6-Crotonyl-L-lysine


YEATS Domain Binding Assays and High-Throughput Inhibitor Screening

When developing fluorescence polarization (FP), AlphaScreen, or ITC-based binding assays for AF9, Taf14, or other YEATS-domain-containing epigenetic reader proteins, N6-crotonyl-L-lysine should be used as the cognate ligand rather than N6-acetyl-L-lysine. The ~5.4-fold higher binding affinity of the AF9 YEATS domain for H3K9cr (Kd ≈ 11 μM) compared to H3K9ac (Kd ≈ 59 μM) enables more sensitive detection of competitive inhibitor displacement, particularly for compounds with moderate affinity (IC50 in the 10–50 μM range) [1]. Using acetyl-lysine as the probe would fail to detect inhibitors that specifically target the extended crotonyl-binding aromatic cage. Commercially available N6-crotonyl-L-lysine (CAS 1338823-35-0) from vendors such as MedChemExpress (purity ≥99.43%) and AKSci (purity 97%) provides suitable quality for reproducible biochemical assays .

Structure-Based Drug Design Targeting the Crotonyl-Specific π–π–π Pharmacophore

For crystallographic fragment screening or structure-based drug design programs targeting the YEATS domain aromatic cage, N6-crotonyl-L-lysine is the only commercially available small-molecule building block that fully recapitulates the dual amide–alkene π-stacking interactions observed in the AF9 YEATS:H3K9cr co-crystal structure (PDB 5HJB) [1]. Attempting to use N6-acetyl-L-lysine or N6-butyryl-L-lysine as a reference ligand would fail to occupy the alkene-interacting subpocket formed by Phe59 and Tyr78, yielding an incomplete pharmacophore model that misses a critical interaction site. The (E)-stereochemistry of the crotonyl double bond is essential for proper geometric alignment within the aromatic cage, and the commercially available compound is the correct (E)-isomer (IUPAC: (E)-N6-(but-2-enoyl)-L-lysine) .

TAF1-Selective Bromodomain Probe Development

Among 42 tested human bromodomains, only the TAF1 second bromodomain (TAF1 BD2) binds crotonyllysine marks; the closely related bromodomains BRD9 and CECR2 bind butyryllysine but not crotonyllysine [1]. Therefore, researchers developing selective TAF1 BD2 chemical probes that avoid off-target engagement of BRD9, CECR2, and other bromodomains should use a crotonyllysine-based peptide probe in their screening cascade. Using a butyryllysine-based probe would co-detect BRD9/CECR2 binders, while an acetyllysine-based probe would detect pan-bromodomain binders, both of which would confound selectivity profiling. N6-crotonyl-L-lysine thus serves as a uniquely selective chemical biology tool for TAF1 BD2-focused probe development [1].

Crotonyl-Specific Proteomics via Thiol–Ene Click Chemistry Enrichment

The α,β-unsaturated double bond of N6-crotonyl-L-lysine enables radical-mediated thiol–ene click (TEC) chemistry for the specific labeling and enrichment of crotonylated peptides from complex proteomic digests [1]. This chemoselective enrichment strategy is completely inapplicable to acetyl-, propionyl-, or butyryl-modified peptides, which lack the requisite alkene functionality. Researchers performing crotonylomics studies can purchase N6-crotonyl-L-lysine as an authentic standard for method development, retention time calibration, and MS/MS spectral library construction. The compound's solubility of 20 mg/mL in water (93.34 mM) facilitates preparation of stock solutions for LC-MS/MS workflow optimization .

Application
Selection Property
Validation Focus
YEATS domain binding assays
Crotonyl-specific affinity benchmark
YEATS domain ligand displacement validation
Structure-based design of crotonyl-binding pockets
π–π–π stacking pharmacophore
Aromatic cage interaction site validation
TAF1-selective bromodomain probe development
TAF1 BD2-selective crotonyllysine recognition
Bromodomain selectivity profiling vs BRD9/CECR2
Crotonyl-specific proteomics by thiol–ene click
α,β-unsaturated alkene handle
Crotonylomics enrichment and method validation
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